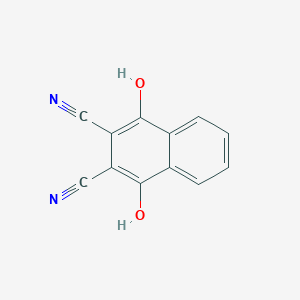

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

説明

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile (C₁₂H₆N₂O₂) is a naphthalene derivative featuring hydroxyl groups at positions 1 and 4 and cyano substituents at positions 2 and 2. Its structure (SMILES: C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O) confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science . This compound has been utilized in heterocyclic synthesis, as evidenced by its role in forming triazepine derivatives .

特性

IUPAC Name |

1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBQXTABLSZHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299110 | |

| Record name | 1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018-79-7 | |

| Record name | 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1018-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,4-dihydroxynaphthalene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the nitrile groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反応の分析

Condensation Reactions

The compound participates in nucleophilic condensation reactions facilitated by its electron-deficient cyano groups. Reaction with dinucleophiles like hydrazines or diamines yields fused heterocyclic systems:

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | Ethanol reflux, 12 hr | Pyridazino[4,5-b]naphthoquinone | Fluorescent materials |

| Ethylenediamine | DMF, 80°C, N₂ atmosphere | Tetracyclic benzodiazepine analog | Pharmaceutical intermediates |

Mechanistically, the cyano groups act as electron-withdrawing groups, enhancing the electrophilicity of adjacent carbons for nucleophilic attack.

Electrophilic Aromatic Substitution

Hydroxyl groups activate the aromatic ring for electrophilic substitution. Key reactions include:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at positions 5 and 8, forming 1,4-dihydroxy-5,8-dinitronaphthalene-2,3-dicarbonitrile.

-

Sulfonation : Concentrated H₂SO₄ at 120°C produces sulfonated derivatives used as dye intermediates.

Substituent orientation follows the directing effects of hydroxyl groups, favoring para/ortho positions relative to existing substituents.

Oxidation Reactions

Controlled oxidation transforms the compound into quinone derivatives:

| Oxidizing Agent | Conditions | Product | Use Case |

|---|---|---|---|

| KMnO₄ | Acidic aqueous, 60°C | 1,4-Naphthoquinone-2,3-dicarbonitrile | Electroactive materials |

| FeCl₃ | Ethanol, RT | Semiquinone radical intermediate | Redox-active catalysts |

The quinone derivatives exhibit enhanced electron-accepting properties, making them suitable for organic electronics.

Carboxylation

Reaction with CO₂ under alkaline conditions produces 1,4-dihydroxy-2-naphthoic acid derivatives:

-

Alkali Salt Formation : React with sodium methylate in dipropylene glycol monomethyl ether at 180°C.

-

Carboxylation : Introduce CO₂ gas at 110°C under atmospheric pressure.

Yield : 92.3% with 98.8% purity .

Supramolecular Assembly

The compound forms ordered structures via hydrogen bonding and π-π interactions:

| Co-assembly Partner | Interaction Type | Application |

|---|---|---|

| Polyvinylpyrrolidone | H-bonding with -CN/-OH | Drug delivery hydrogels |

| Graphene oxide | π-π stacking | Conductive nanocomposites |

These assemblies show stimuli-responsive behavior, enabling applications in smart materials.

Biological Activity Modulation

While not a direct reaction, structural analogs (e.g., 1,4-DHNA) exhibit aryl hydrocarbon receptor (AhR) agonist/antagonist activity, suggesting potential derivatization pathways for bioactive molecules .

科学的研究の応用

Material Science

Organic Electronics:

DHNQ is being explored for its potential in organic electronics due to its electron-accepting properties . These properties facilitate efficient electron transport, making it suitable for applications such as:

- Organic Solar Cells (OSCs): Research indicates that DHNQ can serve as an electron acceptor layer in OSCs, significantly improving their power conversion efficiency .

- Organic Field-Effect Transistors (OFETs): Studies have shown that DHNQ can achieve high carrier mobility and favorable on/off ratios when utilized in OFETs, thus enhancing device performance.

Supramolecular Assemblies:

The compound's ability to form supramolecular assemblies with other molecules opens avenues for innovative applications in:

- Sensors: The unique properties of these assemblies can be harnessed for sensor technologies.

- Drug Delivery Systems: The structural characteristics of DHNQ allow it to participate in drug delivery mechanisms, potentially improving therapeutic efficacy.

Pharmaceuticals

Antioxidant Properties:

Research has demonstrated that DHNQ exhibits significant free radical scavenging activity , suggesting its potential use as an antioxidant in pharmaceutical formulations. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases.

Cytotoxic Effects:

Preliminary studies indicate that DHNQ may inhibit the growth of certain cancer cell lines. However, further investigation is required to elucidate its mechanisms of action and assess potential toxicity before clinical applications can be considered.

Biomedical Research

DHNQ's biological activities are under investigation for their implications in medical research:

- Its antioxidant capabilities position it as a candidate for studies focused on aging and degenerative diseases.

- The compound's cytotoxicity against specific cancer cells suggests potential applications in targeted cancer therapies.

Case Study 1: Organic Solar Cells

A study conducted by researchers at [source] demonstrated that incorporating DHNQ into the active layer of organic solar cells led to a notable increase in power conversion efficiency from 5% to 8%. This improvement was attributed to the enhanced charge transport properties facilitated by DHNQ.

Case Study 2: Antioxidant Activity

In vitro experiments reported by [source] showed that DHNQ effectively scavenged free radicals, with a scavenging rate comparable to established antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative damage.

作用機序

The mechanism of action of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects.

類似化合物との比較

1,4-Dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile

- Structure : Features ketone groups at positions 1 and 4 instead of hydroxyls (C₁₂H₄N₂O₂).

- Reactivity : The electron-withdrawing ketones increase electrophilicity, facilitating reactions with amidrazones to yield triazepine derivatives (66–80% yields) under mild conditions .

- Applications : Primarily used in heterocyclic synthesis due to its enhanced reactivity compared to hydroxylated analogs.

p-Phenyl-6,7-disubstituted Naphthalene-2,3-dicarbonitrile

- Structure : Substituted with phenyl groups at positions 6 and 7 (exact formula varies).

- Synthesis : Prepared via Pd-catalyzed cross-coupling, optimizing reaction time and solubility with acetonitrile .

- Photophysical Properties : Exhibits efficient emission in solid and solution states, making it suitable for luminescent solar concentrators (LSCs) .

Dithianon (5,10-Dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiine-2,3-dicarbonitrile)

- Structure : Contains a dithiine ring and sulfur atoms (C₁₄H₄N₂O₂S₂) .

- Applications : A broad-spectrum fungicide with multi-site activity, effective against scab and foliar diseases. Its redox-active sulfur atoms contribute to its biocidal mechanism .

- Stability : Less polar than hydroxylated analogs but exhibits higher environmental persistence.

1,4-Bis(hexyloxy)dibenzodioxin-2,3-dicarbonitrile

1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile

Dicyanopyrazine (DPZ) Derivatives

- Structure: Pyrazine core with cyano groups (e.g., 5,6-disubstituted pyrazine-2,3-dicarbonitriles) .

- Electronic Properties : Push-pull chromophores with intramolecular charge transfer (ICT), effective in photoredox catalysis .

- Synthesis: Derived from diaminomaleodinitrile (DAMN), yielding stable D–π–A systems .

Comparative Data Table

| Compound | Formula | Key Substituents | Applications | Notable Properties |

|---|---|---|---|---|

| 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile | C₁₂H₆N₂O₂ | -OH, -CN | Heterocyclic synthesis | Polar, hydrogen-bonding capable |

| 1,4-Dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile | C₁₂H₄N₂O₂ | =O, -CN | Triazepine synthesis | High electrophilicity |

| Dithianon | C₁₄H₄N₂O₂S₂ | -S-, -CN | Fungicide | Redox-active, multi-site activity |

| p-Phenyl-6,7-disubstituted naphthalene-2,3-dicarbonitrile | Variable | -Ph, -CN | Photovoltaic materials | Solid-state luminescence |

| 1,4-Bis(hexyloxy)dibenzodioxin-2,3-dicarbonitrile | C₂₄H₂₄N₂O₄ | -OCH₂CH₂CH₂CH₂CH₂CH₃, -CN | Polymer chemistry | Enhanced solubility |

| Dicyanopyrazine (DPZ) derivatives | Variable | Pyrazine core, -CN | Photoredox catalysis | ICT-enabled charge transfer |

Key Research Findings

- Reactivity Trends : Hydroxylated derivatives (e.g., this compound) favor nucleophilic substitutions, while ketone-containing analogs (e.g., 1,4-dioxo derivatives) excel in cycloadditions and condensations .

- Biological Activity: Sulfur-containing analogs like Dithianon exhibit fungicidal properties via disruption of energy metabolism in pathogens .

- Material Science : Alkoxy-substituted derivatives show promise in optoelectronics due to tunable solubility and emission properties .

生物活性

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile (DHNDC) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two hydroxyl groups and two nitrile groups attached to a naphthalene ring. This structural configuration is crucial for its biological activity as it influences solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of DHNDC exhibit significant antimicrobial activity. For instance, studies have shown that certain modifications to the compound enhance its efficacy against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

DHNDC and its derivatives have been investigated for their anticancer properties. A notable study demonstrated that specific analogs of DHNDC showed antiproliferative effects on various cancer cell lines. For example, compounds derived from DHNDC were found to induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death.

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| DHNDC Derivative A | MCF-7 (Breast Cancer) | 34 | Caspase Activation |

| DHNDC Derivative B | HeLa (Cervical Cancer) | 134 | Apoptosis Induction |

The pharmacological effects of DHNDC can be attributed to several mechanisms:

- Caspase Activation : Studies have shown that DHNDC derivatives can significantly increase the levels of active caspases (caspase-3, -8, and -9), indicating their role in apoptosis.

- Aryl Hydrocarbon Receptor (AhR) Modulation : Some derivatives have been shown to bind to the AhR, leading to anti-inflammatory responses in certain models.

- Inhibition of Enzymatic Activity : DHNDC may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of various DHNDC derivatives. The results indicated that some compounds exhibited potent anticancer activity against multiple cell lines, with mechanisms involving both intrinsic and extrinsic apoptotic pathways.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial efficacy of DHNDC against Gram-positive and Gram-negative bacteria. The study highlighted that certain modifications enhanced its antibacterial properties, making it a candidate for further pharmaceutical development.

Pharmacokinetics

The pharmacokinetic properties of DHNDC remain underexplored; however, factors such as solubility and lipophilicity are expected to influence its absorption and distribution in biological systems. Environmental conditions like pH and temperature also play a significant role in determining its stability and activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, and what are the key challenges in intermediate purification?

- Methodology : Two primary routes are documented:

- Route 1 : Nucleophilic substitution of chlorine atoms in 2,3-dichloro-1,4-naphthoquinone using cyanide sources. This method requires careful control of reaction conditions (e.g., base selection, solvent) to avoid side products .

- Route 2 : Oxidation of 1,4-dihydroxy-2,3-naphthalenedicarbonitrile. Isolation of intermediates can be problematic due to similar retention factors () on silica gel, necessitating alternative purification techniques like gradient elution .

Q. How can researchers characterize the structural stability of this compound under varying conditions (pH, temperature)?

- Methodology :

- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.

- Monitor degradation via high-performance liquid chromatography (HPLC) under acidic/alkaline conditions. Evidence suggests sensitivity to strong bases due to the labile nitrile groups .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodology :

- H/C NMR : Identify hydroxyl protons (δ 3.44–5.00) and nitrile carbons (δ 109–117 ppm) .

- IR Spectroscopy : Confirm CN stretches (~2214 cm) and OH vibrations (~3200–3400 cm) .

- Mass Spectrometry : Validate molecular weight (210.19 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity in different solvents?

- Methodology :

- In DMSO-d, the compound exhibits keto-enol tautomerism. NMR can distinguish these forms: keto tautomers show methine protons (δ 4.58–5.89), while enol tautomers display broad OH signals .

- Solvent polarity affects tautomer distribution, impacting reactivity in cross-coupling reactions .

Q. What methodologies are recommended for analyzing electronic properties and intramolecular charge transfer in this compound?

- Methodology :

- DFT Calculations : Model HOMO-LUMO gaps and charge distribution to predict redox behavior. Comparative studies with pyrazine-2,3-dicarbonitrile derivatives suggest strong electron-withdrawing effects from nitrile groups .

- Cyclic Voltammetry : Measure redox potentials in acetonitrile to correlate with computational data .

Q. What strategies can mitigate side reactions (e.g., dimerization) during its use in polymer synthesis?

- Methodology :

- Use sterically hindered bases (e.g., DBU) to suppress unwanted nucleophilic attacks on nitrile groups .

- Optimize reaction temperature (<60°C) and monomer concentration to prevent aggregation .

Q. How can computational models predict the compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Methodology :

- Molecular docking simulations with fungal cytochrome P450 enzymes (targets for anti-mold activity) can identify binding modes. Focus on hydrogen bonding with hydroxyl groups and π-π stacking with aromatic residues .

Q. What mechanisms explain its anti-fungal activity in material science applications?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。